molecular formula C17H14INO2 B4835613 N-(4-iodo-2,5-dimethylphenyl)-1-benzofuran-2-carboxamide

N-(4-iodo-2,5-dimethylphenyl)-1-benzofuran-2-carboxamide

Cat. No. B4835613
M. Wt: 391.20 g/mol
InChI Key: YRYNMVBZAPPOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodo-2,5-dimethylphenyl)-1-benzofuran-2-carboxamide, also known as IBF, is a chemical compound that has been the subject of extensive research due to its potential therapeutic applications. IBF belongs to the benzofuran class of compounds and has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

N-(4-iodo-2,5-dimethylphenyl)-1-benzofuran-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research has focused on the use of N-(4-iodo-2,5-dimethylphenyl)-1-benzofuran-2-carboxamide as a potential treatment for cancer. Studies have shown that N-(4-iodo-2,5-dimethylphenyl)-1-benzofuran-2-carboxamide exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis.
Another area of research has focused on the use of N-(4-iodo-2,5-dimethylphenyl)-1-benzofuran-2-carboxamide as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that N-(4-iodo-2,5-dimethylphenyl)-1-benzofuran-2-carboxamide exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

The mechanism of action of N-(4-iodo-2,5-dimethylphenyl)-1-benzofuran-2-carboxamide is not fully understood. However, studies have suggested that N-(4-iodo-2,5-dimethylphenyl)-1-benzofuran-2-carboxamide exerts its effects by modulating various signaling pathways in the body. For example, N-(4-iodo-2,5-dimethylphenyl)-1-benzofuran-2-carboxamide has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
N-(4-iodo-2,5-dimethylphenyl)-1-benzofuran-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects. For example, studies have shown that N-(4-iodo-2,5-dimethylphenyl)-1-benzofuran-2-carboxamide exhibits antioxidant activity by reducing oxidative stress in the body. N-(4-iodo-2,5-dimethylphenyl)-1-benzofuran-2-carboxamide has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-iodo-2,5-dimethylphenyl)-1-benzofuran-2-carboxamide in lab experiments is its high purity. N-(4-iodo-2,5-dimethylphenyl)-1-benzofuran-2-carboxamide can be synthesized in high purity using column chromatography, which makes it suitable for use in various types of experiments. One limitation of using N-(4-iodo-2,5-dimethylphenyl)-1-benzofuran-2-carboxamide in lab experiments is its relatively low solubility in water. This can make it difficult to administer to cells or animals in certain types of experiments.

Future Directions

There are several potential future directions for research on N-(4-iodo-2,5-dimethylphenyl)-1-benzofuran-2-carboxamide. One area of research could focus on the development of more efficient synthesis methods for N-(4-iodo-2,5-dimethylphenyl)-1-benzofuran-2-carboxamide. Another area of research could focus on the optimization of N-(4-iodo-2,5-dimethylphenyl)-1-benzofuran-2-carboxamide for use in various types of experiments. Additionally, further research is needed to fully understand the mechanism of action of N-(4-iodo-2,5-dimethylphenyl)-1-benzofuran-2-carboxamide and its potential therapeutic applications.

properties

IUPAC Name

N-(4-iodo-2,5-dimethylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14INO2/c1-10-8-14(11(2)7-13(10)18)19-17(20)16-9-12-5-3-4-6-15(12)21-16/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYNMVBZAPPOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.